
2-Amino-3-bromo-5-methoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It exists as a white or light yellow crystalline powder and has a melting point of 197-199°C (decomposition) .
- DBDMH is widely used as an industrial brominating agent and a disinfectant. Its high bromine content, stability, and economic advantages make it valuable in various applications.
2-Amino-3-bromo-5-methoxynaphthalene-1,4-dione: , also known by its systematic name , is an organic compound with the molecular formula .
Preparation Methods
- DBDMH can be synthesized from 5,5-dimethylhydantoin by bromination. Here’s the synthetic route:
- Dissolve 5,5-dimethylhydantoin in water, add sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH), and slowly introduce bromine (Br₂) at around 30°C while stirring.
- After the reaction, cool the solution, crystallize the product using ethanol, and filter to obtain crude DBDMH .
Chemical Reactions Analysis
- DBDMH undergoes various reactions, including bromination, addition to double bonds, and selective oxidation of secondary alcohols.
- Common reagents include N-bromosuccinimide (NBS) and other brominating agents.
- Major products formed include brominated derivatives of alkenes and aromatic compounds.
Scientific Research Applications
Chemistry: DBDMH is used in organic synthesis for bromination reactions.
Water Treatment: It serves as an effective and safe disinfectant, killing bacteria, fungi, and viruses. It’s used in swimming pool disinfection, water circulation systems, and algae control.
Medicine: DBDMH has been proposed for preventing and treating diseases in aquaculture (e.g., fish, shrimp, and frogs) .
SARS Prevention: During the SARS outbreak, experts recommended spraying DBDMH solutions (500-1000 mg/L effective bromine) for disinfection .
Mechanism of Action
- DBDMH hydrolyzes in water to form hypobromous acid (HOBr), releasing bromine ions (Br⁻).
- The rapid release of Br⁻ in water ensures efficient antimicrobial action .
Comparison with Similar Compounds
- DBDMH’s unique features include its high bromine content, stability, and economic viability.
- Similar compounds include other halogenated hydantoins like dichlorohydantoin and bromochlorohydantoin .
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
2-amino-3-bromo-5-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8BrNO3/c1-16-6-4-2-3-5-7(6)11(15)8(12)9(13)10(5)14/h2-4H,13H2,1H3 |
InChI Key |
LYVAXRGHTGGEBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


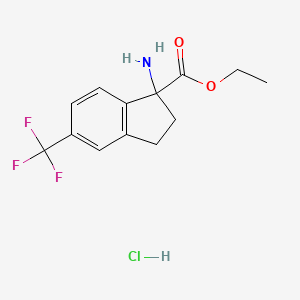
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13024336.png)
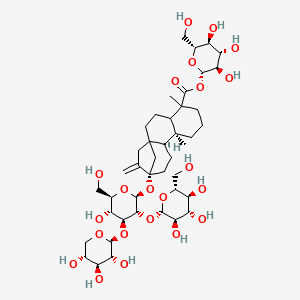
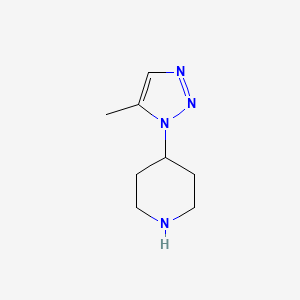
![(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13024346.png)
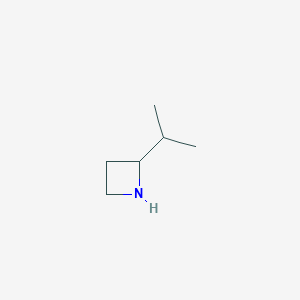
![[(1S)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate](/img/structure/B13024356.png)

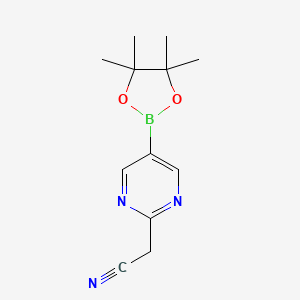
![Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)
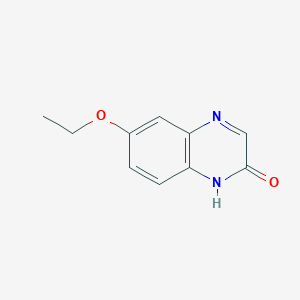
![5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B13024395.png)
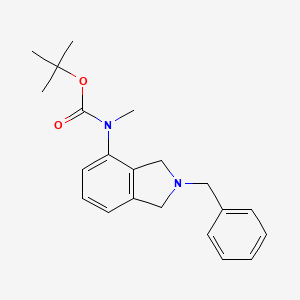
![6-Chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B13024406.png)
